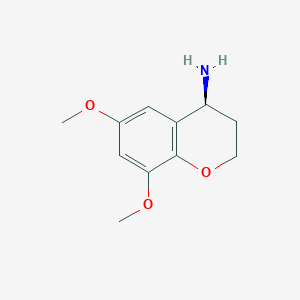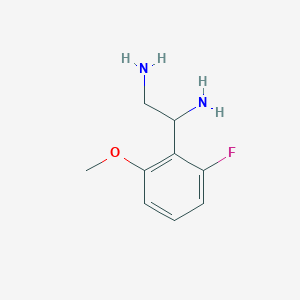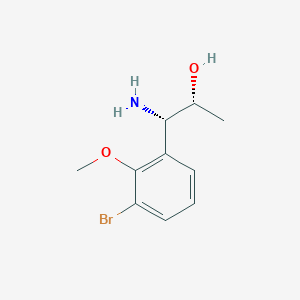
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s unique structure, featuring an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-methoxybenzaldehyde and (S)-(-)-1-amino-2-propanol.
Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and solvents like ethanol or methanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding de-brominated product.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmacology: The compound is studied for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industrial Applications: It is used in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine.
(1S,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure with a fluorine atom instead of bromine.
(1S,2R)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness can influence its biological activity and chemical behavior, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9-/m1/s1 |
InChI Key |
CXCXJWNJQATRAT-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)Br)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)


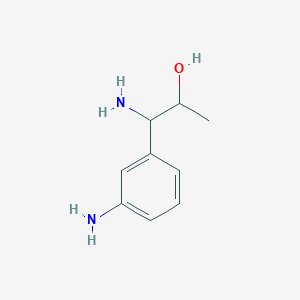
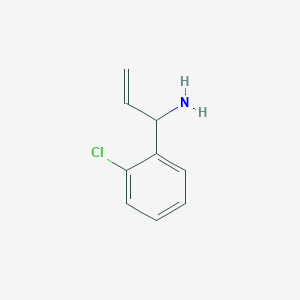
![(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13039731.png)
